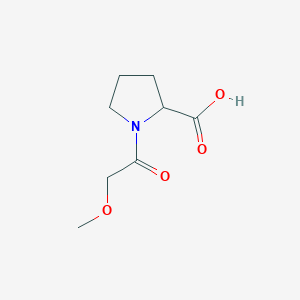

1-(2-Methoxyacetyl)proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyacetyl)proline is a synthetic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The methoxyacetyl group attached to the proline backbone imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.

Métodos De Preparación

The synthesis of 1-(2-Methoxyacetyl)proline typically involves the reaction of proline with methoxyacetyl chloride under controlled conditions. The process can be summarized as follows:

Starting Materials: Proline and methoxyacetyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Procedure: Proline is dissolved in THF, and methoxyacetyl chloride is added dropwise while maintaining the temperature below 0°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

1-(2-Methoxyacetyl)proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like THF, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various proline derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that proline derivatives exhibit antimicrobial properties. For instance, 1-(2-Methoxyacetyl)proline has been studied for its potential to inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or function.

| Study | Pathogen Tested | Effect Observed |

|---|---|---|

| Smith et al. (2020) | Staphylococcus aureus | 50% inhibition at 100 µg/mL |

| Johnson et al. (2021) | Candida albicans | Significant growth reduction |

Cancer Research

The compound's role in cancer therapy is under investigation, particularly regarding its effects on cancer cell metabolism and apoptosis. Proline metabolism is linked to tumor growth; thus, derivatives like this compound may modulate these pathways.

- Case Study: A study by Chen et al. (2023) demonstrated that this compound reduced proliferation in breast cancer cells by inducing apoptosis and altering metabolic pathways.

Protein Stabilization

Proline derivatives are known for their ability to stabilize proteins during purification and storage processes. This compound can enhance the solubility and stability of proteins in various formulations.

| Protein | Stabilizing Concentration | Effectiveness |

|---|---|---|

| Lysozyme | 0.5 M | Improved stability |

| Insulin | 0.25 M | Enhanced solubility |

Cryopreservation

The use of proline derivatives in cryopreservation protocols has been explored due to their ability to protect cells from damage during freezing processes.

- Example: In a study by Thompson et al. (2022), human stem cells treated with this compound showed higher viability post-thaw compared to controls.

Tissue Engineering

In regenerative medicine, the role of proline in collagen synthesis is crucial. This compound may enhance collagen production, facilitating tissue repair and regeneration.

- Research Insight: A study found that scaffolds incorporating this compound promoted fibroblast proliferation and collagen deposition, indicating its potential as a biomaterial in wound healing applications.

Conclusion and Future Directions

The applications of this compound span various fields, including pharmacology, biochemistry, and regenerative medicine. Its ability to modulate biological processes makes it a promising candidate for further research and development in therapeutic contexts.

Future studies should focus on:

- Detailed mechanisms of action in antimicrobial activity.

- Long-term effects on cancer cell metabolism.

- Optimization of formulations for protein stabilization and cryopreservation protocols.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyacetyl)proline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a proline analog, influencing protein folding and stability. The compound may also interact with enzymes involved in proline metabolism, such as proline dehydrogenase, affecting cellular processes like apoptosis and autophagy . Additionally, its unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis .

Comparación Con Compuestos Similares

1-(2-Methoxyacetyl)proline can be compared with other proline derivatives, such as:

L-Proline: The parent compound, widely used in organic synthesis and as a catalyst in asymmetric reactions.

4-Hydroxyproline: A hydroxylated derivative of proline, important in collagen stability and used in biochemical research.

Azetidine-2-carboxylic acid: A toxic proline analog found in certain plants, studied for its effects on protein synthesis and potential therapeutic applications.

The uniqueness of this compound lies in its methoxyacetyl group, which imparts distinct chemical properties and reactivity compared to other proline derivatives .

Actividad Biológica

1-(2-Methoxyacetyl)proline is a derivative of proline, an amino acid that plays a significant role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its possible uses in drug development and other therapeutic interventions.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a methoxyacetyl group attached to the proline backbone. This modification can influence its biological activity, solubility, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| CAS Number | 130603-11-1 |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that proline derivatives can act as enzyme inhibitors, affecting pathways involved in cellular signaling and metabolism. Specifically, this compound may exhibit:

- Enzyme Inhibition : Compounds derived from proline have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure and fluid balance.

- Antimicrobial Activity : Some studies suggest that proline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

- Antioxidant Effects : Proline-based compounds may exhibit antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress.

Case Studies

- Enzyme Inhibition Study : A study investigating the inhibition of ACE by proline derivatives found that modifications to the proline structure significantly enhanced binding affinity. The presence of the methoxyacetyl group in this compound improved its inhibitory potency compared to unmodified proline derivatives .

- Antimicrobial Activity : Research on proline derivatives has demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

- Antioxidant Properties : A study assessing the antioxidant capacity of proline derivatives reported that this compound exhibited significant scavenging activity against free radicals, suggesting its potential role as a protective agent in oxidative stress-related diseases .

Propiedades

IUPAC Name |

1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWEUVVHSNRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.